
(3r,5r,7r)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Properties
Research on adamantane derivatives, such as the synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides, demonstrates the chemical versatility and potential for modification of adamantane-based compounds. These derivatives are prepared through reactions with ethyl chlorooxoacetate and oxalyl chloride, highlighting the structural diversity achievable with adamantane as a core structure (D'yachenko, Burmistrov, & Butov, 2019).
Biological Activities
Investigations into tetrahydroquinoline derivatives have uncovered a range of biological activities. For example, the synthesis and evaluation of adamantane and tetrahydroquinoline hybrids have shown pronounced in vitro and in vivo activity against Plasmodium berghei, a parasite responsible for malaria. This includes compounds with modifications at the C(3) position of aminoquinoline, indicating the potential for these frameworks to serve as platforms for antimalarial drug development (Terzić et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Adamantane derivatives have also been evaluated for antimicrobial and anti-inflammatory activities. For instance, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and tested against a panel of bacteria and the pathogenic fungus Candida albicans. Several compounds displayed potent antibacterial activity, while others showed significant anti-inflammatory effects against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Catalysis and Material Science Applications
The structural uniqueness of adamantane and tetrahydroquinoline derivatives extends to applications in catalysis and material science. For example, m-carborane-based chiral NBN pincer-metal complexes incorporating adamantane units have been synthesized and applied in asymmetric catalysis, showcasing the versatility of adamantane derivatives in facilitating chemical transformations (El-Zaria, Arii, & Nakamura, 2011).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-24-19-5-4-18(10-17(19)3-6-20(24)25)23-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPPFXLQJYZBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

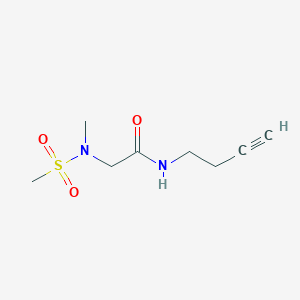
![3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline](/img/structure/B2813579.png)

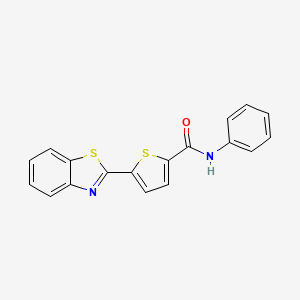
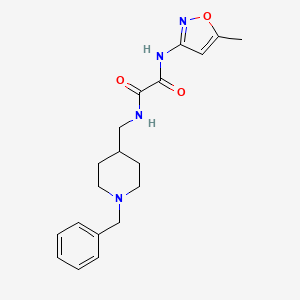
![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)
![[1-[2-[Methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl] N,N-dimethylcarbamate](/img/structure/B2813587.png)

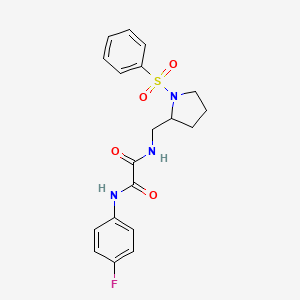
![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2813591.png)

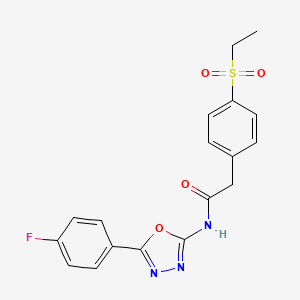

![Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate](/img/structure/B2813598.png)